molecular formula C19H25BrN2O2 B11345108 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11345108
M. Wt: 393.3 g/mol
InChI Key: WVTNXDSNTASMKP-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring, a dimethylamino group attached to a cyclohexylmethyl moiety, and a carboxamide group at the 2-position of the benzofuran ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of significant interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the carboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The bromine atom at the 5-position may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological interactions, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

Molecular Formula

C19H25BrN2O2

Molecular Weight

393.3 g/mol

IUPAC Name

5-bromo-N-[[1-(dimethylamino)cyclohexyl]methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H25BrN2O2/c1-13-15-11-14(20)7-8-16(15)24-17(13)18(23)21-12-19(22(2)3)9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,21,23)

InChI Key

WVTNXDSNTASMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC3(CCCCC3)N(C)C

Origin of Product

United States

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